![molecular formula C24H17F5N2O2S B13837786 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide is a complex organic compound that belongs to the benzothiazine class. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a benzothiazine core, which is a bicyclic structure containing both benzene and thiazine rings. The presence of fluorine atoms in the phenyl groups attached to the benzothiazine core can enhance the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide typically involves multiple steps, including the formation of the benzothiazine core and the introduction of the fluorinated phenyl groups. One common synthetic route involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine core. This is followed by the introduction of the fluorinated phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in controlling reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient synthetic routes and reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the fluorine atoms.
科学的研究の応用
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its high stability and reactivity.
作用機序
The mechanism of action of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups can enhance its binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
- 4-[(3,4,5-trifluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
- 4-[(2,4,6-trifluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
Uniqueness
The uniqueness of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide lies in its specific arrangement of fluorine atoms, which can significantly influence its chemical properties and reactivity. The presence of multiple fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.
特性
分子式 |
C24H17F5N2O2S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C24H17F5N2O2S/c1-12-24(33)31(11-13-4-15(25)7-16(26)5-13)21-6-14(2-3-22(21)34-12)23(32)30-10-18-19(28)8-17(27)9-20(18)29/h2-9,12H,10-11H2,1H3,(H,30,32) |
InChIキー |
DWSBOFDWKOSIJI-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)CC4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

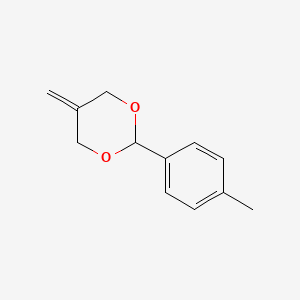
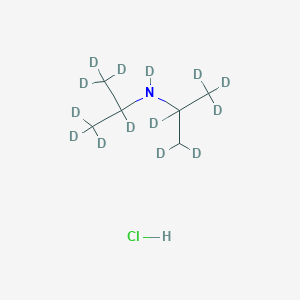
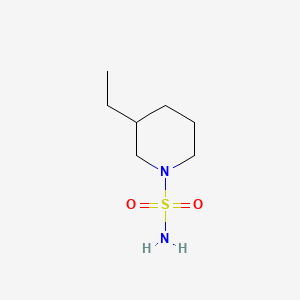
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
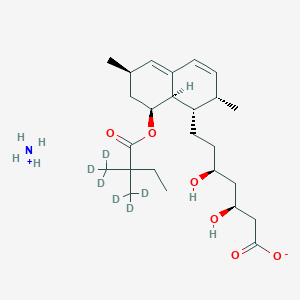
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

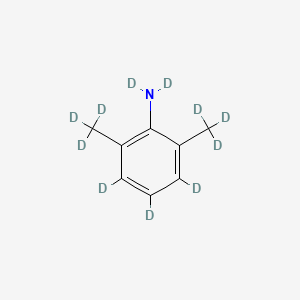
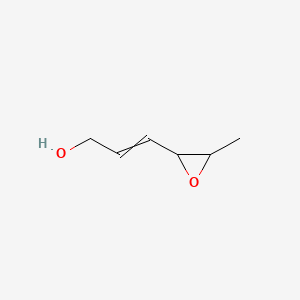
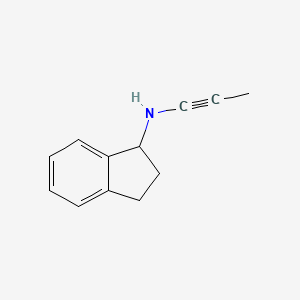
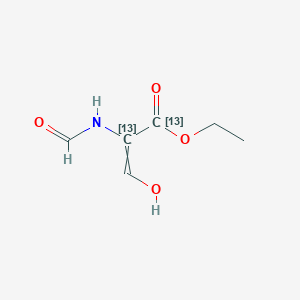
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
